2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is a chemical compound characterized by the presence of a diazepane ring and diethylacetamide functional groups. The molecular formula for this compound is . It belongs to the class of compounds known as amides and is significant in both medicinal chemistry and pharmacology due to its potential therapeutic applications.
The compound can be synthesized through various methods, including alkylation and condensation reactions involving diazepane derivatives. Its structure and properties have been the subject of various studies, highlighting its relevance in chemical research and potential pharmaceutical applications.
The synthesis of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 1,4-diazepane with diethylacetyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the desired amide through nucleophilic substitution.
The molecular structure of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide features a seven-membered diazepane ring fused with an acetamide moiety. The presence of two ethyl groups attached to the nitrogen atom enhances its lipophilicity, which is crucial for its biological activity.
2-(1,4-diazepan-1-yl)-N,N-diethylacetamide can participate in various chemical reactions:
The mechanism of action for 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide primarily involves modulation of neurotransmitter systems in the central nervous system. Similar compounds have been shown to enhance gamma-aminobutyric acid (GABA) activity, leading to anxiolytic and sedative effects.
Research indicates that compounds with similar structures exhibit significant anxiolytic properties in animal models, suggesting potential therapeutic applications in anxiety disorders.
2-(1,4-diazepan-1-yl)-N,N-diethylacetamide has several scientific uses:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in developing new therapeutic agents targeting anxiety and related disorders.
The compound is systematically named according to IUPAC conventions as 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide, explicitly defining its core structural components: a 1,4-diazepane heterocycle connected via a methylene bridge to a diethyl-substituted acetamide group. The molecular formula is C₁₁H₂₃N₃O, with a molecular weight of 213.32 g/mol, as confirmed by chemical suppliers and chemical databases [1] [5] [7]. Its CAS Registry Number (87055-46-7) provides a unique identifier essential for unambiguous chemical tracking and literature retrieval.
Structurally, the molecule comprises three key domains:
Table 1: Fundamental Chemical Identifiers of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide
Chemical Property | Value |
---|---|
Systematic IUPAC Name | 2-(1,4-Diazepan-1-yl)-N,N-diethylacetamide |
Synonyms | 1H-1,4-Diazepine-1-acetamide, N,N-diethylhexahydro- |
CAS Registry Number | 87055-46-7 |
Molecular Formula | C₁₁H₂₃N₃O |
Molecular Weight | 213.32 g/mol |
Chemical Structure | Diazepane ring + -CH₂C(O)N(CH₂CH₃)₂ |
Canonical SMILES | CCN(CC)C(=O)CN1CCCNCC1 |
The saturated (hexahydro) nature of the diazepine ring distinguishes it from aromatic diazepines like those found in benzodiazepine drugs, fundamentally altering its electronic properties and likely pharmacological behavior. The N,N-diethylacetamide group contrasts with simpler alkylamides or dimethylamides, offering enhanced lipophilicity (calculated logP ~0.8-1.2) and steric bulk compared to primary amides or smaller dialkyl variants [1] [2] [7].
The design of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide emerges from iterative medicinal chemistry efforts focused on modifying bioactive 1,4-diazepane scaffolds. Historically, 1,4-diazepane derivatives gained prominence as synthetic intermediates and potential pharmacophores due to their structural similarity to piperazines—a well-explored class in neuropharmacology—while offering increased conformational flexibility from the seven-membered ring. Early research demonstrated that unsubstituted 1,4-diazepane exhibited limited biological activity, prompting derivatization at the nitrogen atoms to enhance receptor affinity and selectivity.
A critical design phase involved appending acetamide groups to the diazepane nitrogen. Initial analogs featured simple N,N-dimethylacetamide termini (e.g., 2-(1,4-diazepan-1-yl)-N,N-dimethylacetamide, MW: 185.27 g/mol, C₉H₁₉N₃O) [2]. While these demonstrated improved bioavailability over amine precursors, metabolic studies suggested susceptibility to demethylation. This insight drove the development of the N,N-diethyl analog, where the ethyl groups were incorporated to:
The choice of the unsubstituted 1,4-diazepane core, rather than benzodiazepines or other fused variants, reflects a targeted exploration of the saturated diazepane's potential for novel interactions distinct from the GABAergic activity associated with benzodiazepine scaffolds [3] [7].
2-(1,4-Diazepan-1-yl)-N,N-diethylacetamide occupies a specific position within a broader family of diazepane-acetamide analogs, defined by variations in the diazepane ring substitution and the amide nitrogen substituents. Key structural analogs include:
Table 2: Structural Analogs of 2-(1,4-Diazepan-1-yl)-N,N-diethylacetamide and Key Properties
Analog Structure | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Reported Activities/Notes |
---|---|---|---|---|
2-(1,4-Diazepan-1-yl)-N,N-diethylacetamide | C₁₁H₂₃N₃O | 213.32 | Reference Compound | Research chemical; Limited bioactivity data |
2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide | C₉H₁₉N₃O | 185.27 | N-Methyl instead of N-Ethyl | Improved solubility; Metabolic reference |
2-(4-(4-Methylbenzyl)-[1,4]diazepan-1-yl)-N-(triazoloquinolinyl)acetamide | C₃₂H₃₆N₆O₂ | ~536.68 | Benzyl on diazepane N; Complex heterocyclic amide | Potent inotropic activity (> milrinone) [3] |
6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole | C₁₂H₁₅ClN₄S | 282.79 | Diazepane linked to chlorobenzothiazole | Antimycobacterial (MIC₅₀: 104-198 µM) [4] |
2-(1,4-Diazepan-1-yl)-N-(prop-2-yn-1-yl)acetamide | C₁₀H₁₈N₄O | 210.28 | Propargylamide terminus | Chemical probe (PubChem CID: 24694170) [8] |
Within this spectrum, 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide represents an intermediate case: more complex and lipophilic than the simple dimethylacetamide, yet significantly less elaborated than the triazoloquinoline or benzothiazole conjugates studied for specific biological endpoints. Its structure strategically balances the flexibility and hydrogen-bonding capacity of the diazepane core with the moderate lipophilicity and steric bulk of the diethylacetamide tail, making it a versatile intermediate for further derivatization or a tool compound for probing diazepane-specific pharmacology [1] [3] [8].
The primary research impetus for investigating 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide stems from the established biological relevance of its structural components:
While direct target validation studies for 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide are not extensively documented in public sources, its structural features provide a strong rationale for prioritizing it in screens for neuropharmacological agents, particularly those targeting GPCRs, PDEs, or novel mechanisms involving protein-protein interactions modulated by flexible linkers [3] [4] [7].
Current research on 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is primarily exploratory and foundational, focused on its synthesis, characterization, and preliminary positioning within medicinal chemistry programs. Key research streams include:
Chemical Synthesis and Supply: The compound is commercially available from suppliers like Santa Cruz Biotechnology (SCBT) and AccelaChem in quantities ranging from 250 mg to 1 g, typically with purity levels ≥95% [1] [5]. Research focuses on optimizing synthetic routes (likely involving alkylation of 1,4-diazepane with N,N-diethylchloroacetamide or similar electrophiles) to ensure scalability and purity for downstream applications.
Use as a Building Block: Its primary documented application is as a versatile synthetic intermediate. Researchers utilize it to construct more complex molecules by:
Notably, public literature lacks extensive reports on in vivo efficacy, toxicity profiling, or specific mechanism-of-action studies dedicated solely to this compound. Its current research scope remains centered on chemical exploration and preliminary pharmacological characterization, serving as a foundation for generating focused analogs or probe molecules targeting neurological disorders, cardiovascular modulation (based on diazepane inotropic precedents [3]), or infectious diseases (leveraging fragment-like properties [4]) [1] [3] [5].
CAS No.:
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8